4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
CAS No.:
Cat. No.: VC20152734
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrN3O |
|---|---|
| Molecular Weight | 214.02 g/mol |
| IUPAC Name | 4-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11) |
| Standard InChI Key | LMICZCGDDPWUQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1Br)C(=O)NN2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol (IUPAC name: 4-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one) has the molecular formula C₆H₄BrN₃O and a molecular weight of 214.02 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | C1=CN=C2C(=C1Br)C(=O)NN2 |
| Standard InChI | InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11) |
| Standard InChIKey | LMICZCGDDPWUQI-UHFFFAOYSA-N |
The compound’s fused bicyclic system creates a planar structure, with the bromine atom at position 4 and the hydroxyl group at position 3 contributing to its electronic and steric properties. X-ray crystallography of analogous pyrazolo[3,4-b]pyridines reveals a dihedral angle of 179.8° between the pyrazole and pyridine rings, suggesting near-perpendicular alignment that enhances intermolecular interactions.
Synthesis and Manufacturing Processes
Ring-Closing Reaction
A primary synthesis route involves the ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) using hydroxylamine hydrochloride as a catalyst. This method achieves 85% yield under mild conditions (25–60°C, 6–8 hours). The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde group, followed by cyclization to form the pyrazole ring.
Iodination-Mediated Functionalization
An alternative approach starts with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes iodination at the 3-position using iodine and potassium hydroxide in DMF . While this method primarily yields 5-bromo-3-iodo derivatives, analogous strategies could be adapted for 4-bromo isomers by modifying starting materials.
Table 1: Comparative Synthesis Methods
| Method | Starting Material | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Ring-closing | 2-Chloro-3-pyridinecarboxaldehyde | Hydroxylamine HCl | 85% | |
| Iodination | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | I₂, KOH | 82.5% |
Applications in Medicinal Chemistry
Drug Development
The compound’s dual functionality (Br and OH groups) allows for site-specific derivatization. For example, coupling with sulfonamides via copper-catalyzed reactions enhances water solubility and target affinity, as demonstrated in related 5-bromo analogs . Such derivatives show promise as antifolates or kinase inhibitors.
Biochemical Probes
Its CYP1A2 inhibition makes it a valuable tool for studying drug-drug interactions. Researchers have used it to elucidate the metabolic pathways of antipsychotics and antidepressants in in vitro models.
Future Research Directions
-
Derivatization Studies: Exploring substitutions at the 1-position (e.g., alkylation) to modulate bioavailability.
-
In Vivo Efficacy: Testing antimicrobial and anticancer activity in animal models.
-
Cocrystallization: Resolving X-ray structures with CYP1A2 to guide inhibitor design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume